molecular formula C6H10O3 B3244962 methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate CAS No. 164577-01-9

methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate

Cat. No.: B3244962
CAS No.: 164577-01-9
M. Wt: 130.14 g/mol
InChI Key: QMFFTUAKXYCOKM-UHNVWZDZSA-N
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Description

Methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate is an organic compound with a cyclopropane ring substituted with a hydroxymethyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)cyclopropane-1-carboxylate.

    Reduction: 2-(Hydroxymethyl)cyclopropane-1-methanol.

    Substitution: 2-(Alkoxymethyl)cyclopropane-1-carboxylate or 2-(Acetoxymethyl)cyclopropane-1-carboxylate.

Scientific Research Applications

Methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug design and development, particularly as a precursor to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropane ring can strain and distort molecular targets, leading to unique biological effects. The hydroxymethyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate: A stereoisomer with different spatial arrangement of substituents.

    Ethyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate: An analog with an ethyl ester group instead of a methyl ester.

    Methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-acetate: A compound with an acetate group instead of a carboxylate ester.

Uniqueness

Methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopropane ring provides rigidity and strain, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-9-6(8)5-2-4(5)3-7/h4-5,7H,2-3H2,1H3/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFFTUAKXYCOKM-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164577-01-9
Record name methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate
Reactant of Route 2
methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate
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methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate
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methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate
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methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate
Reactant of Route 6
methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate

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